2-(2-chlorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
The compound is a derivative of thiophene, which is a five-membered heterocyclic compound containing sulfur. The presence of the chlorobenzoyl, amino, and carboxamide groups suggest that it could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such compounds typically involves various organic chemistry reactions, including amide coupling, nucleophilic aromatic substitution, and others. The exact synthesis pathway would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .Chemical Reactions Analysis
The reactivity of a compound can be studied using various experimental techniques. This can provide information about how the compound behaves under different conditions, and what types of chemical reactions it can undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques .Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives have been synthesized through various chemical reactions, highlighting their structural diversity and potential for further modification. For example, Sedlák et al. (2008) explored reactions to prepare a series of carboxamides, showcasing the synthetic versatility of thiophene derivatives (Sedlák et al., 2008). Furthermore, Abbasi et al. (2011) conducted structural studies on similar compounds, confirming their proposed structures through crystallographic analysis (Abbasi et al., 2011).
Biological Activities
Several studies have reported on the biological activities of thiophene derivatives. For instance, research on acid chloride derivatives of the compound has demonstrated in vitro anti-inflammatory and antioxidant activities, indicating potential therapeutic benefits (K. P. Kumar et al., 2008). Additionally, another study synthesized derivatives that were evaluated for antimicrobial and analgesic activities, suggesting a broad spectrum of possible applications in medicine (T. S. Kumara et al., 2009).
Anticonvulsant and CNS Activities
Research has also explored the anticonvulsant and central nervous system (CNS) activities of thiophene derivatives. A study by Kubicki et al. (2000) on anticonvulsant enaminones revealed insights into their molecular structures and potential therapeutic applications (Kubicki et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-18-15(21)13-10-6-4-8-12(10)22-16(13)19-14(20)9-5-2-3-7-11(9)17/h2-3,5,7H,4,6,8H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVJQFANAZGDEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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